![molecular formula C9H11BrN2O B13708560 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is a chemical compound with the molecular formula C9H11BrN2O. It is characterized by a bromine atom attached to the second position of a pyridine ring, which is further substituted with a 1-methyl-3-azetidinyl group through an oxygen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Azetidinyl Ether: The brominated pyridine is then reacted with 1-methyl-3-azetidinol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) for amination, thiourea for thiolation, and sodium alkoxide for alkoxylation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide .
科学的研究の応用
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine involves its interaction with specific molecular targets. The bromine atom and the azetidinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine
- 2-Chloro-6-[(1-methyl-3-azetidinyl)oxy]pyridine
- 2-Bromo-6-[(1-ethyl-3-azetidinyl)oxy]pyridine
Uniqueness
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is unique due to the specific positioning of the bromine atom and the azetidinyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
2-bromo-6-(1-methylazetidin-3-yl)oxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-7(6-12)13-9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3 |
InChIキー |
QUTQVZKIFNXPRI-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C1)OC2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


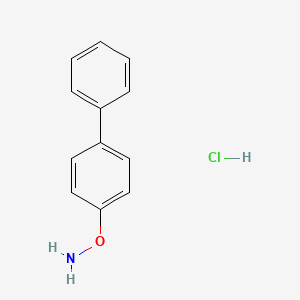

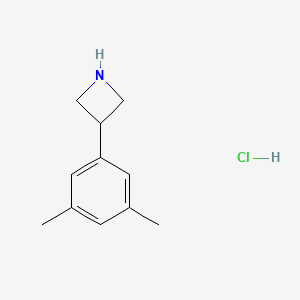
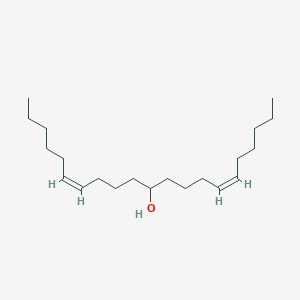

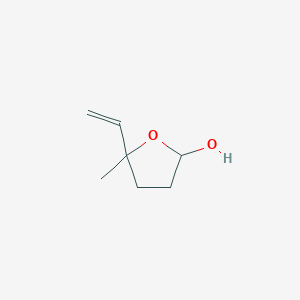


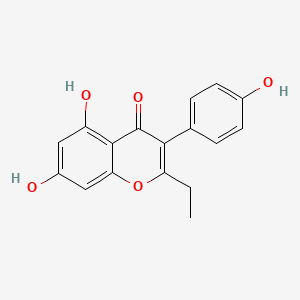
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)

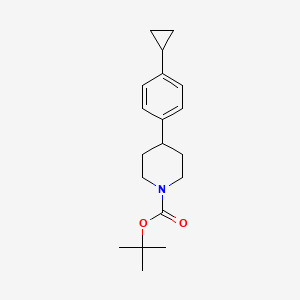

![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
